2-Butyl-2-methyl-1,3-dithiolane
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Overview
Description
2-Butyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond This compound is part of the 1,3-dithiolane family, which is known for its unique reactivity due to the geometric constraints imposed on the sulfur-sulfur bond
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-methyl-1,3-dithiolane can be synthesized through a one-step reaction involving readily accessible 1,3-bis-tert-butyl thioethers and bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . Another common method involves the generation of the 1,3-dithiol via hydrolysis or reduction of suitable precursors, followed by oxidation to the corresponding 1,2-dithiolane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions suggest that the methods described above could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
2-Butyl-2-methyl-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential in reversible protein-polymer conjugation and cell-uptake applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to undergo thiol-disulfide exchange.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-dithiolane involves the unique reactivity of the disulfide bond. The geometric constraints on the sulfur-sulfur bond lead to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, such as the direct cytosolic delivery of cargo molecules and the creation of dynamic covalent materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyl-2-methyl-1,3-dithiolane include:
1,3-Dithiolane: A simpler analog with similar reactivity.
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms, but with different reactivity due to the absence of the disulfide bond.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the butyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other 1,3-dithiolanes and 1,3-dithianes.
Properties
CAS No. |
67810-91-7 |
---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI Key |
DOZVKGJCWIILSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)C |
Origin of Product |
United States |
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